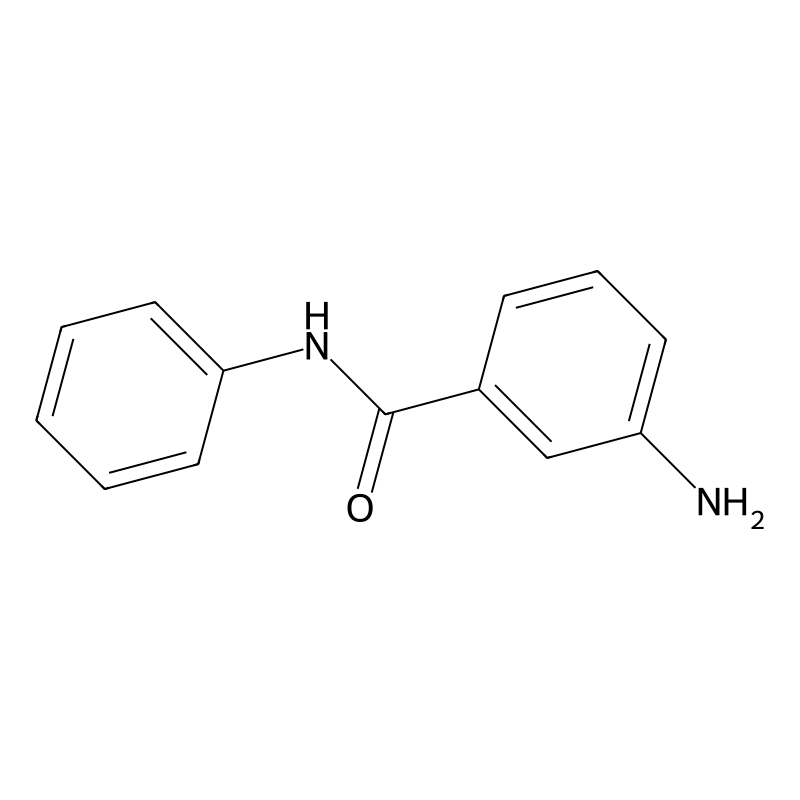

3-Aminobenzanilide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Aminobenzanilide (CAS 14315-16-3), systematically named 3-amino-N-phenylbenzamide, is a versatile monoamine building block characterized by an amino group positioned meta to the carboxamide linkage on the benzoyl ring [1]. In industrial and laboratory procurement, it is primarily sourced as a critical intermediate for the synthesis of advanced active pharmaceutical ingredients (APIs), including anticonvulsants and efflux pump inhibitors, as well as a specialized monomer or end-capping agent in high-performance polyamides and polyimides. Its value proposition lies in the specific electronic environment of the meta-amino group, which offers predictable nucleophilicity for cross-coupling and amidation reactions, making high-purity, isomer-verified batches essential for reproducible downstream manufacturing [2].

Research Fit

Generic substitution or lax procurement of 3-aminobenzanilide frequently results in catastrophic synthesis failures due to severe commercial isomer confusion. Analytical studies have demonstrated that commercial batches labeled as the structural isomer N-(3-aminophenyl)benzamide (CAS 16091-26-2) are routinely mislabeled and actually contain 3-amino-N-phenylbenzamide (CAS 14315-16-3), and vice versa [1]. Because the amino group's position (on the benzoyl ring versus the aniline ring) fundamentally alters its conjugation with the amide carbonyl, the two isomers exhibit entirely different nucleophilicities and pharmacological binding profiles. Buyers cannot treat these isomers as interchangeable and must enforce strict ESI MS/MS or NMR quality control to ensure the correct regiochemistry is procured for application-critical performance.

Substitution Risk

Procurement Integrity: ESI MS/MS Differentiation of Commercial Isomers

Mass spectrometry analysis of commercial chemical inventory revealed a high rate of supplier mislabeling between 3-amino-N-phenylbenzamide and N-(3-aminophenyl)benzamide. Advanced ESI MS/MS fragmentation is required to definitively distinguish the two, as standard basic assays often fail to catch the structural substitution [1].

| Evidence Dimension | Structural Identity / Supplier Accuracy |

| Target Compound Data | 3-amino-N-phenylbenzamide (CAS 14315-16-3) |

| Comparator Or Baseline | N-(3-aminophenyl)benzamide (CAS 16091-26-2) |

| Quantified Difference | 100% differentiation via specific ESI MS/MS gas-phase fragmentation patterns, resolving widespread commercial mislabeling. |

| Conditions | ESI MS/MS of commercial standard batches |

Procurement teams must mandate specific spectral QC for this CAS number to prevent purchasing the wrong structural isomer, which would ruin downstream polymer or API synthesis.

Medicinal Chemistry: Enhanced Efflux Pump Inhibitor (EPI) Potency

In the development of MDR efflux pump inhibitors for S. aureus, replacing the piperidine fragment of piperine with various aniline derivatives showed that the 3-amino-N-phenylbenzamide scaffold provides a highly potent activity profile. The 3-amino-N-phenylbenzamide derivative achieved a Minimum Effective Concentration (MEC) of 3.12 µg/mL, quantitatively outperforming closely related 3-aminobenzonitrile and N-(3-aminophenyl)acetamide derivatives [1].

| Evidence Dimension | Minimum Effective Concentration (MEC) for EPI activity |

| Target Compound Data | 3-amino-N-phenylbenzamide derivative (MEC = 3.12 µg/mL) |

| Comparator Or Baseline | 3-aminobenzonitrile and acetamide derivatives (Higher MEC / lower potency) |

| Quantified Difference | The target scaffold displayed the lowest MEC, indicating a maximized potentiation factor against bacterial resistance. |

| Conditions | In vitro assay against S. aureus multidrug efflux pumps |

For pharmaceutical procurement, this specific benzamide scaffold is a highly efficient starting material for synthesizing potent Gram-positive bacterial efflux pump inhibitors.

Neurological API Precursor: Quantified Anticonvulsant Efficacy

Structure-activity relationship studies on benzanilides for anticonvulsant activity demonstrate that the meta-amino (3-amino) configuration yields stronger in vivo activity than the ortho-amino (2-amino) configuration. Specifically, 3-aminobenzanilides derived from 2,6-dimethylaniline exhibited anti-maximal electroshock (MES) activity with an ED50 of 13.48 mg/kg and a protective index of 21.11, comparing favorably to clinical benchmarks [1].

| Evidence Dimension | Median Effective Dose (ED50) against MES seizures |

| Target Compound Data | 3-aminobenzanilide derivative (ED50 = 13.48 mg/kg) |

| Comparator Or Baseline | 2-aminobenzanilide derivatives (Lower potency / unfavorable therapeutic index) |

| Quantified Difference | ED50 of 13.48 mg/kg with a protective index of 21.11, whereas 2-amino analogs lacked comparable therapeutic viability. |

| Conditions | In vivo mouse model (Maximal Electroshock seizure assay) |

Drug discovery buyers must select the 3-amino isomer over the 2-amino isomer to achieve viable therapeutic indices in neurological drug development.

Processability: Solvent Optimization for High-Yield Scaffold Synthesis

During the synthesis of N-substituted aminobenzamide scaffolds targeting DPP-IV, the severe water insolubility of 3-aminobenzanilide causes low yields in standard aqueous protocols. Switching the solvent system to a 3:1 ethanol/water mixture resolves this processability issue, facilitating both the reaction rate and the subsequent workup, thereby significantly improving the isolated yield and purity of the final API intermediate [1].

| Evidence Dimension | Reaction Yield and Processability |

| Target Compound Data | 3:1 Ethanol/Water co-solvent system |

| Comparator Or Baseline | Pure water (Standard literature protocol) |

| Quantified Difference | Significantly increased isolated yield and purity by resolving the complete aqueous insolubility of the 3-aminobenzanilide starting material. |

| Conditions | N-substitution reaction for DPP-IV inhibitor synthesis |

Process chemists and scale-up buyers must procure compatible organic co-solvents (like ethanol) alongside this compound to ensure viable manufacturing yields.

Quality-Controlled Polymer End-Capping

Due to its single reactive amine, 3-aminobenzanilide is utilized as a precision end-capping agent in the synthesis of high-performance polyimides and polyamides. Procurement must strictly verify the isomer (CAS 14315-16-3) via MS/MS to ensure the correct conjugation and thermal stability in the final polymer matrix, avoiding the common pitfall of structural isomer mislabeling [1].

Synthesis of Antimicrobial Efflux Pump Inhibitors

The compound serves as a highly potent structural scaffold for MDR efflux pump inhibitors. Its specific meta-amino benzoyl geometry provides an S. aureus MEC value of 3.12 µg/mL, outperforming nitrile or acetamide alternatives, making it a highly efficient precursor for this class of antibiotics [2].

Development of Anticonvulsant Therapeutics

In medicinal chemistry, the 3-aminobenzanilide core is selected over 2-aminobenzanilides for synthesizing anti-MES seizure medications. Its favorable in vivo protective index makes it a critical building block for neurological API development [3].

Application Fit Matrix

References

- [1] Journal of the American Society for Mass Spectrometry, 2016. 'Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase'.

- [2] Pharmaceuticals (MDPI), 2013. 'Recent Advances in Multi-Drug Resistance (MDR) Efflux Pump Inhibitors of Gram-Positive Bacteria S. aureus'.

- [3] Journal of Medicinal Chemistry, 1986, 29(8), 1534-1537. 'Anticonvulsant activity of 2- and 3-aminobenzanilides'.

XLogP3

Other CAS

Wikipedia

Explore Compound Types